2,5-Dibromo-4,6-dimethylpyridin-3-amine
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Overview
Description
2,5-Dibromo-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8Br2N2 It is a derivative of pyridine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4,6-dimethylpyridin-3-amine typically involves the bromination of 4,6-dimethylpyridin-3-amine. One common method is the direct bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 4,6-dimethylpyridin-3-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are employed under basic conditions, often using bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to achieve dehalogenation.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds or other complex structures can be synthesized through coupling reactions.
Reduction Products: The primary product of reduction is 4,6-dimethylpyridin-3-amine.
Scientific Research Applications
2,5-Dibromo-4,6-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4,6-dimethylpyridin-3-amine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its mechanism of action would involve interaction with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4,6-dimethylpyridin-3-amine
- 5-Bromo-2-methylpyridin-3-amine
- 4,6-Dimethylpyridine-2,3-diamine
Uniqueness
2,5-Dibromo-4,6-dimethylpyridin-3-amine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for targeted synthetic applications and research studies .
Properties
IUPAC Name |
2,5-dibromo-4,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIZYHGIOCDOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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